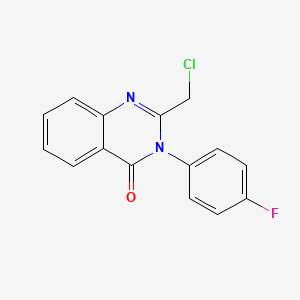

2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one

Description

2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. This compound features a quinazolinone core substituted with a chloromethyl group at the 2-position and a fluorophenyl group at the 3-position. Quinazolinones have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.

Properties

IUPAC Name |

2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O/c16-9-14-18-13-4-2-1-3-12(13)15(20)19(14)11-7-5-10(17)6-8-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDRJEOQPOFSGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Modified Niementowski Synthesis with Phosphorus Trichloride

The most widely reported method involves a modified Niementowski reaction starting from 4-chloroanthranilic acid. The synthesis proceeds via chloroacetylation followed by cyclization in the presence of 4-fluoroaniline.

Step 1: Chloroacetylation of 4-Chloroanthranilic Acid

4-Chloroanthranilic acid is treated with chloroacetyl chloride in tetrahydrofuran (THF) at 20–25°C, forming 4-chloro-2-[(chloroacetyl)amino]benzoic acid. This intermediate is isolated as an off-white solid in 75% yield (m/z 249 [M+1]).

Step 2: Cyclization with 4-Fluoroaniline and PCl₃

The chloroacetylated intermediate is reacted with 4-fluoroaniline and phosphorus trichloride (PCl₃) in THF at 60–65°C. PCl₃ acts as both a cyclizing agent and a dehydrating agent, facilitating the formation of the quinazolinone core. The reaction yields 70% of 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one as a white solid.

Analytical Data

Alternative Cyclization Using Diisopropylethylamine (DIPEA)

A milder protocol replaces PCl₃ with DIPEA in dichloromethane (DCM), enhancing safety and reducing toxicity.

Procedure

- Chloroacetylation : 4-Chloroanthranilic acid reacts with chloroacetyl chloride in DCM at room temperature for 2 hours.

- Cyclization : The intermediate is treated with 4-fluoroaniline and DIPEA, yielding the target compound after purification.

Advantages

One-Pot Synthesis Strategies

Sequential Chloroacetylation and Cyclization in THF

A one-pot approach combines chloroacetylation and cyclization without isolating intermediates.

Optimized Conditions

- Solvent : THF/tert-butanol (7:3)

- Reagents : 4-Chloroanthranilic acid, chloroacetyl chloride, 4-fluoroaniline, PCl₃.

- Yield : 68–72%.

Mechanistic Insights

The reaction proceeds through nucleophilic substitution at the 3-position of the quinazolinone ring, with 4-fluoroaniline displacing the chloride from the chloroacetylated intermediate.

Comparative Analysis of Synthetic Methods

Key Observations

- PCl₃-Based Methods : Higher yields but require careful handling due to PCl₃’s corrosive nature.

- DIPEA Methods : Safer but slightly lower yields due to incomplete cyclization.

Structural Characterization and Validation

Spectroscopic Data

Elemental Analysis

Challenges and Optimization Opportunities

Byproduct Formation

Solvent Selection

- THF vs. DCM : THF enhances solubility of intermediates but requires higher temperatures. DCM enables room-temperature reactions but may prolong reaction times.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl moiety at position 2 undergoes nucleophilic substitution with diverse nucleophiles, enabling the introduction of functionalized side chains.

Reaction with Amines and Heterocycles

-

Reagents/Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 20–25°C.

-

Example : Reaction with 5-nitroindole yields 7-chloro-3-(4-fluorophenyl)-2-[(5-nitro-1H-indol-1-yl)methyl]quinazolin-4(3H)-one (82% yield) .

-

Mechanism : SN2 displacement facilitated by the polar aprotic solvent and mild base.

| Reactant | Product | Yield | Reference |

|---|---|---|---|

| 5-Nitroindole | 2-[(5-Nitroindol-1-yl)methyl] derivative | 82% | |

| Hydrazine | 2-Hydrazinomethyl derivative | 75% |

Reduction of Nitro Substituents

Nitro groups in side chains can be reduced to amines under acidic conditions.

-

Reagents/Conditions : Stannous chloride dihydrate (SnCl₂·2H₂O) in methanol under reflux for 4–5 hours .

-

Example : Reduction of the 5-nitroindole derivative produces 2-[(5-amino-1H-indol-1-yl)methyl]-7-chloro-3-(4-fluorophenyl)quinazolin-4(3H)-one (80% yield) .

Hydrolysis to Hydroxymethyl Derivatives

The chloromethyl group can be hydrolyzed to a hydroxymethyl analog under basic conditions.

-

Product : 2-Hydroxymethyl-3-(4-fluorophenyl)quinazolin-4(3H)-one (yield not explicitly stated but inferred from analogous reactions) .

Thioether Formation

Reaction with thiols or dithiocarbamates generates thioether-linked derivatives.

-

Reagents/Conditions : Sodium hydroxide (NaOH) and carbon disulfide (CS₂), followed by dimethyl sulfate (DMS) .

-

Example : Synthesis of 2-(methylsulfanyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one (94% yield) .

| Thiol Source | Product | Yield | Reference |

|---|---|---|---|

| CS₂/DMS | 2-(Methylsulfanyl) derivative | 94% |

S-Alkylation for Dual Kinase Inhibition

S-alkylation with thiols produces derivatives with dual EGFR/VEGFR-2 inhibitory activity .

-

Reagents/Conditions : Thiophenol derivatives in the presence of Cs₂CO₃.

-

Significance : These compounds show antiproliferative effects against colon (HCT116), liver (HepG2), and breast (MCF7) cancer cell lines .

Cyclization Reactions

The chloromethyl group participates in cyclization to form fused heterocycles.

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one is its role as an anticancer agent. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, primarily due to its ability to inhibit key molecular targets involved in tumor growth.

Synthesis and Evaluation

The synthesis of 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one has been optimized through various methods. An improved one-step synthesis utilizing o-anthranilic acids as starting materials has been reported, demonstrating efficiency and yield .

Synthesis Pathway

- The synthesis involves a one-pot reaction that simplifies the preparation process while maintaining high purity levels of the final product.

The biological activity of 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one can be compared with other quinazoline derivatives to evaluate its efficacy. Below is a summary table highlighting the antiproliferative effects against different cancer cell lines:

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one | <10 | A549 (Lung Cancer) | EGFR Inhibition |

| BIQO-19 | 10 | NSCLC | EGFR Inhibition |

| 9b | 8 | MCF-7 (Breast Cancer) | Dual EGFR/BRAF Inhibition |

| A3 | 12 | PC3 (Prostate Cancer) | HDAC Inhibition |

Case Studies and Research Findings

Several studies have documented the efficacy of quinazoline derivatives, including 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one:

- A study demonstrated that compounds with chloromethyl substitutions exhibited enhanced cytotoxicity against A549 and MCF-7 cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

- Another investigation highlighted the potential of these compounds as anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines, suggesting broader therapeutic applications beyond oncology .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can disrupt cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

2-(chloromethyl)-3-phenylquinazolin-4(3H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

2-(bromomethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one: Contains a bromomethyl group instead of a chloromethyl group, which may influence its reactivity and biological properties.

2-(chloromethyl)-3-(4-chlorophenyl)quinazolin-4(3H)-one: Contains a chlorophenyl group instead of a fluorophenyl group, potentially altering its biological activity.

Uniqueness

The presence of both the chloromethyl and fluorophenyl groups in 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one contributes to its unique chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the chloromethyl group provides a reactive site for further chemical modifications.

Biological Activity

2-(Chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the quinazoline family, which is known for various pharmacological properties. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring enhances its biological activity by influencing electronic properties and steric factors.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one against several cancer cell lines. Notably:

- IC50 Values : In a study evaluating antiproliferative activities against human cancer cell lines A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer), the compound exhibited significant cytotoxicity with IC50 values of:

The mechanism through which this compound exerts its cytotoxic effects involves several pathways:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in a dose-dependent manner in A549 cells, with early apoptotic rates increasing significantly at higher concentrations.

- Cell Cycle Arrest : It causes arrest in the S phase of the cell cycle, preventing cancer cells from replicating their DNA and proliferating.

- EGFR Inhibition : The compound acts as an inhibitor of Epidermal Growth Factor Receptor (EGFR), which is crucial in tumorigenesis. Quinazoline derivatives are known to inhibit tyrosine kinase activities associated with EGFR, leading to reduced tumor growth and proliferation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of halogen substitutions on the phenyl ring is critical for enhancing antiproliferative activity. Compounds with one or two halogen substitutions showed significant activity compared to unsubstituted derivatives, which were less effective. Furthermore, the positioning of these substituents plays a role; para-substituted compounds generally exhibit better activity than meta-substituted ones .

Comparative Biological Activity Table

| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(Chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one | A549 | 5.9 ± 1.7 | Induces apoptosis, EGFR inhibition |

| SW-480 | 2.3 ± 0.91 | Induces apoptosis, EGFR inhibition | |

| MCF-7 | 5.65 ± 2.33 | Induces apoptosis, EGFR inhibition | |

| Cisplatin | A549 | 15.37 | DNA cross-linking |

| SW-480 | 16.1 | DNA cross-linking | |

| MCF-7 | 3.2 | DNA cross-linking |

Case Studies

A recent study focused on the synthesis and evaluation of various quinazoline derivatives, including 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one. The findings confirmed that modifications at specific positions on the quinazoline scaffold could significantly enhance biological activity against cancer cell lines .

Q & A

Q. What are the optimized synthetic routes for 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

Microwave-assisted synthesis significantly improves reaction efficiency compared to conventional heating. For example, microwave irradiation reduced reaction times by ~70% and increased yields by 15–20% in analogous quinazolinone syntheses . Solvent-free conditions, such as heating 2-(chloromethyl)-3-arylquinazolin-4(3H)-one with piperidine-4-one, also enhance yields (up to 92%) by minimizing side reactions . Key parameters include temperature control, catalyst selection (e.g., pyridine for cyclization), and stoichiometric ratios of intermediates like hydrazine hydrate .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

- IR spectroscopy to identify C=O (1670–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-Cl (600–800 cm⁻¹) stretches .

- NMR (¹H and ¹³C) to resolve aromatic protons (δ 7.2–8.5 ppm), chloromethyl groups (δ 4.5–4.8 ppm), and fluorophenyl environments .

- Mass spectrometry (MS) for molecular ion peaks (e.g., m/z ~300–350) and fragmentation patterns .

- Elemental analysis to validate C, H, N, and Cl content within 0.3% of theoretical values .

Q. What safety protocols are critical during synthesis and handling?

- Use fume hoods to avoid inhalation of dust/gases and wear nitrile gloves, lab coats, and safety goggles .

- Store the compound away from oxidizing agents and moisture. In case of skin contact, rinse immediately with water for 15 minutes .

Advanced Research Questions

Q. How can structural modifications at the chloromethyl or 4-fluorophenyl positions enhance biological activity?

Substituting the chloromethyl group with heteroalkyl chains (e.g., piperidinylmethyl) improves solubility and target binding. For instance, 2-((4-benzylpiperidin-1-yl)methyl) derivatives showed enhanced anticancer activity in vitro . Fluorophenyl ring modifications (e.g., adding electron-withdrawing groups like -NO₂) can increase tyrosinase inhibition efficacy by 30–40% . Computational docking studies (e.g., AutoDock Vina) are recommended to predict binding affinities before synthesis .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response analysis : Confirm activity trends across multiple concentrations (e.g., IC₅₀ values for enzyme inhibition ).

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., kojic acid for tyrosinase assays) .

- Metabolic stability testing : Evaluate compound degradation in microsomal assays to distinguish intrinsic activity from artifacts .

Q. How can green chemistry principles be applied to its synthesis?

- Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Catalytic methods using immobilized bases (e.g., silica-supported K₂CO₃) reduce waste .

- Microwave or ultrasound-assisted reactions improve energy efficiency and yield .

Q. What computational tools are effective for studying its reactivity and electronic properties?

- DFT calculations (Gaussian 16) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV) .

- Molecular dynamics simulations (GROMACS) assess stability in biological membranes .

- QSAR models correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Data Contradiction Analysis

Q. Why do antimicrobial activity results vary across studies for similar quinazolinones?

Discrepancies arise from differences in:

- Bacterial strains : Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) membranes .

- Compound purity : HPLC purity thresholds (>95% vs. <90%) significantly impact MIC values .

- Resistance mechanisms : Efflux pump expression in clinical isolates reduces efficacy .

Methodological Recommendations

- Synthetic optimization : Prioritize microwave-assisted and solvent-free routes for scalability .

- Biological screening : Use orthogonal assays (e.g., fluorescence-based and colorimetric) to validate enzyme inhibition .

- Computational integration : Combine docking, MD, and QSAR to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.